Kainsäure

Übersicht

Beschreibung

Kainic acid is a naturally occurring amino acid that is primarily extracted from certain species of red algae, such as Digenea simplex . It is known for its potent neuroexcitatory properties and is widely used in neuroscience research to study the effects of excitotoxicity and neurodegenerative diseases . Kainic acid acts as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .

Wissenschaftliche Forschungsanwendungen

Kainsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Neurowissenschaftenforschung wird this compound häufig verwendet, um experimentelle Modelle von Epilepsie und neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit zu induzieren . Sie wird auch verwendet, um die Mechanismen der Exzitotoxizität und des neuronalen Zelltods zu untersuchen, was Einblicke in die Pathophysiologie dieser Erkrankungen liefert .

Neben ihrer Verwendung in der Neurowissenschaft hat this compound Anwendungen in der Pharmakologie und Toxikologie. Sie dient als wertvolles Werkzeug für das Screening potenzieller neuroprotektiver Mittel und die Bewertung ihrer Wirksamkeit bei der Verhinderung oder Minderung exzitotoxischer Schäden . Darüber hinaus wird this compound bei der Entwicklung neuartiger therapeutischer Strategien zur Behandlung neurologischer Erkrankungen eingesetzt .

5. Wirkmechanismus

This compound entfaltet ihre Wirkungen, indem sie als Agonist für Kainat-Rezeptoren wirkt, eine Unterart der ionotropen Glutamat-Rezeptoren . Wenn this compound an diese Rezeptoren bindet, induziert sie die Öffnung von Natriumkanälen, was zu einem Einstrom von Natriumionen und einer anschließenden Depolarisierung des Neurons führt . Diese Depolarisierung löst exzitatorische postsynaptische Potentiale aus und kann zu neuronaler Erregung und bei hohen Konzentrationen zu Exzitotoxizität führen .

Die Aktivierung von Kainat-Rezeptoren durch this compound führt auch zur Freisetzung anderer Neurotransmitter wie Glutamat, was die exzitatorischen Signale weiter verstärkt . Die Überstimulation von Neuronen kann zu einem Kalziumeinstrom, Mitochondrienfunktionsstörungen und der Erzeugung reaktiver Sauerstoffspezies führen, was letztendlich zu neuronalen Schäden und zum Zelltod führt .

Wirkmechanismus

Target of Action

Kainic acid, a potent neuroexcitatory amino acid agonist, primarily targets the kainate receptors , a type of ionotropic glutamate receptor . These receptors are responsible for controlling a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . Kainic acid is also a partial agonist at AMPA receptors .

Mode of Action

Kainic acid acts by activating its primary targets, the kainate receptors . This activation results in an influx of cations, such as sodium, into the neuron, thereby stimulating excitatory neurotransmission . In large, concentrated doses, kainic acid can overstimulate neurons to death, a phenomenon referred to as an excitotoxic lesion .

Biochemical Pathways

Kainic acid’s action affects several biochemical pathways. It induces the production of reactive oxygen species (ROS), leading to neuronal apoptosis and necrosis . It also seems to regulate serotonergic activity in the vertebrate retina . Furthermore, it has been found to affect pathways including alanine, aspartate and glutamate metabolism; glycine, serine and threonine metabolism; glycerophospholipid metabolism; glyoxylate and dicarboxylate metabolism; and arginine and proline metabolism .

Pharmacokinetics

It is known that kainic acid is commonly injected into laboratory animal models to study the effects of experimental ablation . The method of administration and the dose can significantly influence the bioavailability and resulting seizure activity .

Result of Action

The action of kainic acid leads to several molecular and cellular effects. It can cause immediate neuronal death by overstimulating neurons . This damage and death of neurons, referred to as an excitotoxic lesion, is a result of the overactivation of glutamate receptors . In addition, kainic acid-induced excitotoxicity in rodent models has been shown to result in seizures, behavioral changes, oxidative stress, glial activation, inflammatory mediator production, endoplasmic reticulum stress, mitochondrial dysfunction, and selective neurodegeneration in the brain .

Action Environment

The action, efficacy, and stability of kainic acid can be influenced by various environmental factors. For instance, the method of administration can significantly impact the resulting seizure activity . Moreover, the effects of kainic acid can vary depending on the specific brain region targeted . It’s also worth noting that the effects of kainic acid can vary among different strains of mice, indicating a potential influence of genetic factors .

Biochemische Analyse

Biochemical Properties

Kainic acid is an agonist for kainate receptors, a type of ionotropic glutamate receptor . Kainate receptors likely control a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . Kainic acid can activate several different receptor subtypes, including α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors .

Cellular Effects

Kainic acid is a direct agonist of the glutamic kainate receptors and large doses of concentrated solutions produce immediate neuronal death by overstimulating neurons to death . Such damage and death of neurons is referred to as an excitotoxic lesion . In fact, kainate seems to regulate serotonergic activity in the vertebrate retina .

Molecular Mechanism

Kainic acid exerts its effects at the molecular level through its agonistic action on kainate receptors . It binds to these receptors, leading to the opening of ion channels that allow the influx of sodium ions, resulting in excitatory postsynaptic potentials .

Temporal Effects in Laboratory Settings

The effects of kainic acid in laboratory settings can change over time. For instance, in the kainic acid model of temporal lobe epilepsy, different modes of administration of kainic acid exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

Dosage Effects in Animal Models

The effects of kainic acid vary with different dosages in animal models. For instance, in the kainic acid model of temporal lobe epilepsy, different modes of administration of kainic acid exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Kainsäure kann durch verschiedene Methoden synthetisiert werden, darunter chemische Synthese und Biosynthese. Ein üblicher synthetischer Weg beinhaltet die Verwendung von 4-Hydroxyprolin als Ausgangsmaterial, das einer Reihe von Reaktionen unterzogen wird, um this compound zu bilden . Die Sequenz umfasst Schritte wie stereoselektive Synthese, oxidative Cyclisierung und Kohlenstoff-Kohlenstoff-Bindungsbildung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Katalysatoren wie Rhodium auf Aluminiumoxid und Erhitzen bei erhöhten Temperaturen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt oft durch die Extraktion aus natürlichen Quellen wie Rotalgen. Das Extraktionsverfahren beinhaltet die Ernte der Algen, gefolgt von einer Lösungsmittelextraktion und Reinigung, um this compound zu isolieren . Neuere Fortschritte haben auch die Verwendung biosynthetischer Ansätze untersucht, bei denen Enzyme aus Algen verwendet werden, um this compound effizienter zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kainsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass sie an oxidativen Cyclisierungsreaktionen teilnimmt, bei denen eine intramolekulare Kohlenstoff-Kohlenstoff-Bindungsbildung stattfindet . Zusätzlich kann this compound durch Tritierung radioaktiv markiert werden, wobei ein Austausch von Wasserstoffatomen gegen Tritium unter Verwendung spezifischer Katalysatoren stattfindet .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Rhodium auf Aluminiumoxid, tritiertes Wasser und Wittig-Reagenzien . Die Reaktionsbedingungen beinhalten häufig das Erhitzen bei erhöhten Temperaturen und die Verwendung spezifischer Katalysatoren, um die gewünschten Transformationen zu erzielen .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind ihre radioaktiv markierten Derivate, die in verschiedenen Forschungsanwendungen verwendet werden . Diese Derivate sind wertvolle Werkzeuge, um die Pharmakokinetik und Verteilung von this compound in biologischen Systemen zu untersuchen .

Vergleich Mit ähnlichen Verbindungen

Kainsäure ist strukturell ähnlich zu anderen exzitatorischen Aminosäuren wie Glutaminsäure, Domoinsäure, Dysiherbaine und Neodysiherbaine A . Diese Verbindungen wirken ebenfalls als Agonisten für ionotrope Glutamat-Rezeptoren und weisen ähnliche neuroexzitatorische Eigenschaften auf . This compound ist einzigartig in ihrer Fähigkeit, Kainat-Rezeptoren selektiv zu aktivieren, wodurch sie sich von anderen exzitatorischen Aminosäuren unterscheidet .

Ähnliche Verbindungen:

- Glutaminsäure

- Domoinsäure

- Dysiherbaine

- Neodysiherbaine A

Die Spezifität von this compound für Kainat-Rezeptoren macht sie zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pathologischen Rollen dieser Rezeptoren im zentralen Nervensystem .

Eigenschaften

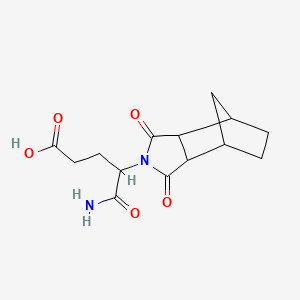

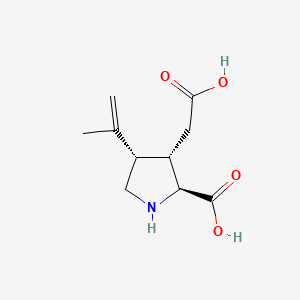

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSMHEGGTFMBBZ-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040526 | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-79-6, 59905-23-6 | |

| Record name | α-Kainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kainic acid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kainic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.